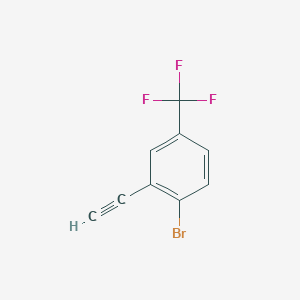

1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-2-ethynyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXYNSIBPRGWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Alkynes in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. Among these, fluorinated aromatic compounds and terminal alkynes have emerged as particularly valuable functionalities. 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene, bearing CAS Number 1211523-00-0, is a prime exemplar of a molecule that synergistically combines these features.[1] This technical guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its applications as a versatile building block in the construction of complex bioactive molecules.

The trifluoromethyl group (-CF3) is a well-established bioisostere for various groups and is known to significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Its strong electron-withdrawing nature can profoundly influence the electronic properties of the aromatic ring, thereby modulating the pKa of nearby functionalities and engaging in favorable interactions with biological targets. The bromine atom, on the other hand, serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the introduction of molecular diversity.[3] Lastly, the terminal alkyne is a gateway to a plethora of chemical transformations, most notably the Sonogashira coupling and azide-alkyne cycloaddition, or "click chemistry," enabling the facile and efficient linkage of molecular fragments.

This guide will provide a comprehensive overview of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene, empowering researchers to leverage its unique chemical attributes in their drug discovery endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a building block is fundamental to its effective utilization in synthesis and drug design.

Table 1: Physicochemical Properties of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene

| Property | Value | Reference |

| CAS Number | 1211523-00-0 | [1] |

| Molecular Formula | C₉H₄BrF₃ | [1] |

| Molecular Weight | 249.03 g/mol | [1] |

| Appearance | Pale-yellow to Yellow-brown Liquid | |

| Purity | Typically >95% |

Spectroscopic Characterization:

Spectroscopic analysis is crucial for the unambiguous identification and quality control of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene. While a dedicated spectrum for this exact compound is not publicly available, the expected spectral features can be inferred from analogous structures.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, with their chemical shifts and coupling patterns dictated by the bromo, ethynyl, and trifluoromethyl substituents. A characteristic singlet for the acetylenic proton would also be present.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms, including the two sp-hybridized carbons of the alkyne and the carbon of the trifluoromethyl group, which will exhibit a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for the C-H stretch of the terminal alkyne (around 3300 cm⁻¹), the C≡C triple bond stretch (around 2100 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).[4][5]

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by two mass units (M and M+2). The molecular ion peak would be observed at m/z 248 and 250.

Synthesis and Purification

The synthesis of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene can be approached through a multi-step sequence, typically involving the introduction of the functional groups onto a benzene ring. A plausible and efficient synthetic strategy involves a Sonogashira coupling reaction as a key step.

Proposed Synthetic Pathway:

A logical synthetic route would commence with a commercially available, appropriately substituted benzene derivative, such as 1,2-dibromo-4-(trifluoromethyl)benzene. This starting material can then undergo a selective Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the final product. The selectivity of the Sonogashira reaction on di- or polyhalogenated aromatics can often be controlled by tuning the reaction conditions.[3]

Caption: Proposed synthesis of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene.

Detailed Experimental Protocol (Hypothetical, based on established methodologies):

This protocol is a representative example based on standard Sonogashira coupling procedures and should be optimized for specific laboratory conditions.

Materials:

-

1,2-Dibromo-4-(trifluoromethyl)benzene

-

Trimethylsilylacetylene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Toluene, anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Sonogashira Coupling:

-

To a dry Schlenk flask under an argon atmosphere, add 1,2-dibromo-4-(trifluoromethyl)benzene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous toluene and freshly distilled triethylamine.

-

To this stirred mixture, add trimethylsilylacetylene (1.1 eq) dropwise.

-

Heat the reaction mixture to 70-80 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

-

Deprotection:

-

Dissolve the purified 1-bromo-2-(trimethylsilylethynyl)-4-(trifluoromethyl)benzene in methanol.

-

Add potassium carbonate (2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

-

Purification and Quality Control:

The final product should be purified by column chromatography on silica gel. The purity should be assessed by ¹H NMR, ¹³C NMR, and GC-MS to ensure it meets the requirements for subsequent applications.

Key Reactions and Applications in Drug Discovery

The synthetic utility of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene is primarily derived from the reactivity of its bromo and ethynyl functionalities.

1. Sonogashira Cross-Coupling Reactions:

The bromine atom serves as an excellent handle for Sonogashira coupling reactions, allowing for the introduction of various substituted alkynes. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[6][7]

Caption: General scheme of a Sonogashira coupling reaction.

This reaction enables the synthesis of a diverse library of compounds with extended π-systems, which are often found in biologically active molecules and materials with interesting photophysical properties. The trifluoromethyl group can influence the reactivity of the aryl bromide and the properties of the resulting coupled products.

2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry":

The terminal alkyne is a key participant in the highly efficient and versatile CuAAC reaction. This "click" reaction allows for the facile formation of a stable 1,2,3-triazole ring by reacting with an azide.[8][9]

Caption: General scheme of a CuAAC (Click Chemistry) reaction.

The triazole ring is a valuable linker in medicinal chemistry as it is metabolically stable and can act as a hydrogen bond acceptor. This reaction is bioorthogonal, meaning it can be performed in complex biological systems without interfering with native biochemical processes, making it a powerful tool for chemical biology and drug target identification.[8]

Applications in Drug Design:

The structural motifs present in 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene are prevalent in a number of FDA-approved drugs and clinical candidates. The trifluoromethyl group is known to enhance drug-like properties such as:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the half-life of a drug.[2]

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[2]

-

Binding Affinity: The electronic properties of the -CF₃ group can lead to stronger interactions with the target protein.

The bromo and ethynyl groups provide the synthetic handles to incorporate this fluorinated phenylacetylene scaffold into larger, more complex molecules, making it a valuable starting point for the synthesis of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neuroscience.

Safety and Handling

As a laboratory chemical, 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene should be handled with appropriate safety precautions.

Table 2: Hazard Identification

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene is a highly functionalized and versatile building block with significant potential in medicinal chemistry and materials science. Its unique combination of a trifluoromethyl group, a bromine atom, and a terminal alkyne provides a powerful platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively harness its potential in the development of next-generation therapeutics and advanced materials.

References

-

PubChem. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. [Link]

-

NIST. Benzene, 1-bromo-4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

-

ResearchGate. ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]

-

Carl ROTH. Click Chemistry. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

ACS Publications. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters. [Link]

-

ResearchGate. (PDF) Click chemistry for labeling and detection of biomolecules. [Link]

-

ResearchGate. FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,....[Link]

-

ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. [Link]

-

SpectraBase. 1-Ethyl-4-(trifluoromethyl)benzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]

-

PubChem. 1-Bromo-2-ethynylbenzene. National Center for Biotechnology Information. [Link]

-

East Carolina University. Click-iT EdU Protocol | Flow Cytometry Core. [Link]

Sources

- 1. 1211523-00-0|1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 2. 1-Ethynyl-4-(trifluoromethyl)benzene | 705-31-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

stability and storage conditions for 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene

An In-depth Technical Guide to the Stability and Storage of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene

Introduction: A Profile of a Key Synthetic Building Block

1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its three key functional groups: the terminal alkyne, the aryl bromide, and the electron-withdrawing trifluoromethyl group. This trifecta of functionalities allows for sequential, selective reactions such as Sonogashira coupling at the alkyne, Suzuki or Buchwald-Hartwig coupling at the aryl bromide, and modulation of electronic properties by the trifluoromethyl group. However, the very features that make this molecule a versatile synthetic tool—particularly the terminal alkyne—also render it susceptible to degradation if not handled and stored with meticulous care. This guide provides a comprehensive overview of the factors governing its stability and outlines field-proven protocols for its long-term storage and safe handling.

Section 1: Chemical Profile and Inherent Reactivity

The stability of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene is dictated by the interplay of its constituent functional groups. Understanding their individual characteristics is paramount to predicting and preventing degradation.

-

The Terminal Alkyne (-C≡CH): This is the molecule's most reactive and sensitive site. Terminal alkynes, especially phenylacetylenes, are prone to several degradation pathways. The acetylenic proton is weakly acidic (pKa ≈ 26), making it susceptible to deprotonation by strong bases. Furthermore, the π-bonds are electron-rich, making them targets for electrophilic addition and oxidation. Phenylacetylene, the parent compound, is known to yellow upon exposure to air and light, indicating oxidative or polymeric degradation.[1]

-

The Aryl Bromide (Ar-Br): The carbon-bromine bond on the aromatic ring is relatively stable under typical storage conditions. Its primary reactivity is in transition-metal-catalyzed cross-coupling reactions. While stable, it is incompatible with strong reducing agents or organometallic reagents like Grignard reagents, which could lead to unwanted side reactions.

-

The Trifluoromethyl Group (-CF₃): This group is exceptionally stable and chemically inert under standard conditions. Its primary role is electronic; as a potent electron-withdrawing group, it influences the reactivity of the entire molecule but is not a locus of instability itself.

Section 2: Factors Influencing Stability and Degradation Pathways

Several environmental factors can compromise the integrity of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene. The primary modes of degradation involve the terminal alkyne functionality.

Key Environmental Factors:

-

Atmosphere (Oxygen): Oxygen is a critical factor. In the presence of trace metal catalysts (like copper, which may be leached from spatulas or equipment), terminal alkynes can undergo oxidative homocoupling (Glasner coupling) to form 1,3-diyne impurities. This process can be accelerated by light and heat.

-

Light: Photochemical energy can promote the formation of radical species, initiating polymerization of the alkyne group.[2] Compounds with similar functionalities, such as 1-ethynyl-4-(trifluoromethyl)benzene, are specified as being light-sensitive.

-

Heat: Elevated temperatures increase the rate of all degradation reactions, including oxidation and polymerization.[2][3] Some substituted phenylacetylenes are known to be heat-sensitive.

-

Moisture: While the compound itself is not acutely water-sensitive, the presence of moisture can facilitate certain acid- or base-catalyzed degradation pathways.

-

Incompatible Materials: Contact with strong oxidizing agents, strong bases, and certain transition metals should be strictly avoided.

Potential Degradation Pathways

The primary degradation pathways for 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene are illustrated below. The formation of diynes and polymeric materials are the most common failure modes, leading to discoloration, decreased purity, and diminished reactivity in downstream applications.

Caption: Potential degradation pathways for 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene.

Section 3: Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene, adherence to strict storage and handling protocols is essential. These recommendations are synthesized from safety data sheets of structurally analogous compounds.[1][4][5][6]

3.1. Long-Term Storage Conditions

All quantitative and qualitative storage parameters are summarized in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8°C) | Slows the rate of potential polymerization and oxidative degradation.[7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxygen-mediated degradation, such as oxidative coupling.[1] |

| Light | Store in the dark (Amber Vial/Opaque Container) | Prevents light-induced polymerization and radical formation.[1][6] |

| Container | Tightly sealed glass vial with PTFE-lined cap | Prevents ingress of air and moisture. PTFE liner ensures chemical inertness. |

| Location | Well-ventilated, cool, dry area away from ignition sources | Mitigates risks associated with potential flammability and chemical incompatibility.[8] |

3.2. Experimental Protocol: Safe Handling Workflow

When handling the reagent for experimental use, the primary goal is to minimize its exposure to atmospheric oxygen, light, and contaminants.

Step-by-Step Handling Procedure:

-

Preparation:

-

Move the sealed container from the refrigerator to a desiccator at room temperature and allow it to equilibrate for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold compound upon opening.

-

All glassware (syringes, needles, reaction vessels) must be rigorously dried in an oven (e.g., 120°C overnight) and cooled under a stream of inert gas or in a desiccator.

-

-

Inert Atmosphere Transfer:

-

Perform all transfers under a positive pressure of an inert gas (Argon is preferred for its density, but Nitrogen is also suitable). This can be achieved in a glovebox or using standard Schlenk line techniques.

-

The workflow diagram below illustrates the key steps for a Schlenk line transfer.

-

-

Dispensing the Reagent:

-

Briefly remove the cap and immediately cover the opening with a rubber septum.

-

Puncture the septum with a needle connected to the inert gas manifold to establish a positive pressure.

-

Use a clean, dry syringe fitted with a needle to withdraw the desired volume of the liquid reagent.

-

If the compound is a solid, quickly open the container under a positive flow of inert gas (a "gas cone") and use a clean spatula to transfer the solid to the reaction vessel.

-

-

Resealing and Storage:

-

After transfer, securely recap the original container.

-

Use parafilm to wrap the cap and threads for an extra seal.

-

Purge the headspace of the container with inert gas before final tightening if a significant amount was removed.

-

Promptly return the container to the recommended refrigerated storage.

-

Caption: Recommended workflow for handling 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene.

Section 4: Hazard Summary

While a specific, comprehensive safety data sheet for this exact molecule is not widely available, its hazards can be inferred from structurally related compounds.[9][10][11]

-

Skin and Eye Irritation: Aryl halides and substituted benzenes are often classified as skin and eye irritants.[10][11]

-

Flammability: Many organic solvents and reagents are flammable liquids.[10] Standard precautions against sparks and open flames should be taken.

-

Toxicity: Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. Always handle with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, within a chemical fume hood.

By implementing these scientifically grounded storage and handling strategies, researchers can ensure the long-term integrity of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene, preserving its reactivity and enabling its successful application in complex synthetic endeavors.

References

-

Agilent Technologies, Inc. (2024). Safety Data Sheet: 4-Bromofluorobenzene Standard (1X1 mL). Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene;[2-(trifluoromethoxy)phenyl]boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Al-Bayati, F. H. H., & Al-Amiery, A. A. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI.

- Sowerby, S. J., & Percec, V. (2025). The polymerization of substituted acetylenes. Part I. The cationic polymerization of phenylacetylene.

-

NIST. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- Tang, B. Z., & Qin, A. (2010). Synthesis and Functionality of Substituted Polyacetylenes. Wiley-VCH.

- Liu, J., & Lam, J. W. Y. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV.

-

Sciencemadness Wiki. (2020). Phenylacetylene. Retrieved from [Link]

-

Chemsrc. (2025). 1-Bromo-4-chloro-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-ethynylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 11.3: Physical Properties of Alkynes. Retrieved from [Link]

-

Hunt, I. (n.d.). Ch 9: Alkynes. University of Calgary. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-ethynyl-2-trifluoromethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Reusch, W. (n.d.). Alkyne Reactivity. Michigan State University Chemistry. Retrieved from [Link]

- Wang, C. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. [Source not further specified].

- University Course Material. (n.d.). Alkynes Stability and Reactions. [Source not further specified].

Sources

- 1. Phenylacetylene - Sciencemadness Wiki [sciencemadness.org]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. agilent.com [agilent.com]

- 6. 1-Ethynyl-4-(trifluoromethyl)benzene | 705-31-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 1-BROMO-4-BROMOMETHYL-2-TRIFLUOROMETHYL-BENZENE | 1159512-68-1 [chemicalbook.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Bromo-2-ethynylbenzene | C8H5Br | CID 602067 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Trifluoromethyl Group's Electronic Influence on the Benzene Ring: A Technical Guide for Researchers

Introduction: The Unique Electronic Profile of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a cornerstone in modern medicinal chemistry and materials science, renowned for its profound impact on the physicochemical properties of aromatic systems.[1] Its incorporation into a benzene ring dramatically alters the electronic landscape, influencing reactivity, acidity, basicity, and molecular interactions. This guide provides an in-depth technical exploration of the electronic effects of the trifluoromethyl group, offering a robust resource for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing its behavior, quantify its influence through established parameters, and provide practical experimental insights.

The trifluoromethyl group is a potent electron-withdrawing substituent, a characteristic that stems from the high electronegativity of the three fluorine atoms. This strong electron withdrawal occurs primarily through a negative inductive effect (-I), which is the dominant electronic influence of the CF₃ group.[2] While a minor resonance effect can be considered, it is the inductive pull of electrons through the sigma bond framework that overwhelmingly dictates the group's electronic character.

Deconstructing the Electronic Effects: A Tale of Induction and Resonance

The overall electronic influence of a substituent on an aromatic ring is a composite of its inductive and resonance effects. For the trifluoromethyl group, this interplay is heavily skewed towards induction.

The Dominant Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole with the carbon atom of the CF₃ group, making it significantly electron-deficient. This positive polarity is then relayed through the sigma bond connecting the trifluoromethyl group to the benzene ring, effectively withdrawing electron density from the aromatic system. This powerful inductive pull deactivates the benzene ring towards electrophilic attack.

The Negligible Resonance Effect: While the fluorine atoms possess lone pairs of electrons, the potential for a positive resonance effect (+R) through delocalization into the benzene ring is exceptionally weak. This is due to the poor overlap between the valence orbitals of fluorine and the p-orbitals of the carbon atom and the aromatic ring. Consequently, the inductive effect far outweighs any resonance contribution.

Quantifying the Electron-Withdrawing Strength: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effect of a substituent on the reactivity of a benzene ring.[3] It relates the equilibrium or rate constant of a reaction for a substituted benzene derivative to that of the unsubstituted compound. The equation is expressed as:

log(K/K₀) = σρ or log(k/k₀) = σρ

where:

-

K or k is the equilibrium or rate constant for the substituted reactant.

-

K₀ or k₀ is the equilibrium or rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

-

ρ (rho) is the reaction constant, which is characteristic of the reaction.

The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The trifluoromethyl group possesses significantly positive σ values, underscoring its strong electron-withdrawing nature.

| Substituent | Position | Hammett Constant (σ) |

| CF₃ | meta | 0.43 |

| CF₃ | para | 0.54 |

Table 1: Hammett Substituent Constants for the Trifluoromethyl Group.[4]

Experimental Protocol: Determination of Hammett Constants

A common method for determining Hammett constants involves measuring the pKa values of a series of meta- and para-substituted benzoic acids and comparing them to the pKa of benzoic acid itself.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.05 M NaOH) in a 70:30 ethanol-water mixture.

-

Accurately weigh approximately 4.0 x 10⁻⁴ moles of benzoic acid and each of the meta- and para-trifluoromethylbenzoic acids into separate beakers.

-

Dissolve each acid in 25 mL of the 70:30 ethanol-water solution.

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions.

-

Record the initial pH of the acid solution.

-

Titrate each benzoic acid solution with the standardized NaOH solution, recording the pH after each addition of approximately 0.25 mL of titrant.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added for each acid.

-

Determine the equivalence point from the inflection point of the curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

-

Calculation of σ:

-

The reaction constant (ρ) for the ionization of benzoic acids in water at 25°C is defined as 1.00.

-

Calculate the σ value for each trifluoromethyl-substituted benzoic acid using the Hammett equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

-

Diagram of Experimental Workflow:

Caption: Workflow for the experimental determination of Hammett constants.

Impact on Acidity and Basicity: A Quantitative Look at pKa Values

The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity and basicity of functional groups attached to the benzene ring.

Increased Acidity: The CF₃ group stabilizes the conjugate base formed upon deprotonation of an acidic functional group (e.g., carboxylic acid, phenol) by inductively withdrawing electron density. This stabilization lowers the pKa of the acid, making it stronger.

Decreased Basicity: Conversely, the CF₃ group decreases the basicity of anilines by withdrawing electron density from the nitrogen atom, making its lone pair of electrons less available for protonation.

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 3-(Trifluoromethyl)benzoic Acid | 3.86 |

| 4-(Trifluoromethyl)benzoic Acid | 3.76 |

| Phenol | 9.95 |

| 4-(Trifluoromethyl)phenol | 9.39[1] |

| Aniline | 4.63 |

| 3-(Trifluoromethyl)aniline | 3.51 |

| 4-(Trifluoromethyl)aniline | 3.07 |

Table 2: pKa Values of Trifluoromethyl-Substituted Aromatic Compounds.[5][6][7]

Influence on Chemical Reactivity: The Meta-Directing Effect

In electrophilic aromatic substitution reactions, the trifluoromethyl group is a strong deactivating and meta-directing substituent.[8]

Deactivation of the Ring: The strong inductive electron withdrawal by the CF₃ group reduces the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.

Meta-Directing Effect: The deactivating nature of the CF₃ group destabilizes the carbocation intermediates (arenium ions or sigma complexes) formed during electrophilic attack. Attack at the ortho and para positions results in a resonance structure where the positive charge is adjacent to the electron-withdrawing CF₃ group, which is highly destabilizing. In contrast, meta attack avoids placing the positive charge on the carbon bearing the CF₃ group, leading to a more stable intermediate. Consequently, the electrophile preferentially adds to the meta position.

Caption: Rationale for the meta-directing effect of the CF₃ group.

Spectroscopic Characterization of Trifluoromethylated Benzenes

The presence of a trifluoromethyl group on a benzene ring gives rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: The trifluoromethyl group exhibits a sharp singlet in the ¹⁹F NMR spectrum, typically in the range of -60 to -65 ppm relative to CFCl₃. This distinct chemical shift makes ¹⁹F NMR an excellent tool for detecting and quantifying trifluoromethylated compounds.

-

¹³C NMR: The carbon atom of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz). The aromatic carbons also show coupling to the fluorine atoms, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei.

-

¹H NMR: The protons on the benzene ring will experience deshielding due to the electron-withdrawing nature of the CF₃ group, resulting in downfield shifts compared to benzene.

Infrared (IR) Spectroscopy: The C-F stretching vibrations of the trifluoromethyl group give rise to strong and characteristic absorption bands in the IR spectrum, typically in the region of 1100-1400 cm⁻¹.[9]

Mass Spectrometry (MS): In mass spectrometry, molecules containing a trifluoromethyl group often show a characteristic fragment ion corresponding to the loss of a CF₃ radical (m/z = 69).

Practical Synthesis: Preparation of Benzotrifluoride

A common laboratory-scale synthesis of benzotrifluoride involves the fluorination of benzotrichloride.

Reaction:

C₆H₅CCl₃ + 3HF → C₆H₅CF₃ + 3HCl

Step-by-Step Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet leading to a trap containing a sodium hydroxide solution to neutralize the evolved HCl gas.

-

Reagents: Place anhydrous benzotrichloride in the reaction flask.

-

Reaction: Carefully add anhydrous hydrogen fluoride (HF) dropwise from the dropping funnel to the stirred benzotrichloride. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Heating: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete conversion.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Separate the organic layer, wash it with a dilute sodium bicarbonate solution to remove any remaining acid, and then with water.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and purify the benzotrifluoride by fractional distillation.

Safety Precautions: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This procedure should only be performed by trained personnel with appropriate personal protective equipment in a specialized chemical fume hood.

Caption: A generalized workflow for the synthesis of benzotrifluoride.

Conclusion

The trifluoromethyl group exerts a powerful and predictable electronic influence on the benzene ring, primarily through a strong inductive electron-withdrawing effect. This effect deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. The quantitative impact of the CF₃ group on acidity, basicity, and reactivity can be effectively described by the Hammett equation. A thorough understanding of these electronic principles, coupled with practical knowledge of its spectroscopic signatures and synthetic accessibility, is crucial for leveraging the unique properties of the trifluoromethyl group in the design and development of novel molecules in the pharmaceutical and materials science fields.

References

-

Dalhousie University. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Retrieved from [Link]

- Williams, R. (2022). pKa Data Compiled by R. Williams.

-

Forseth, R. R., & Schroeder, F. C. (2011). NMR-spectroscopic analysis of mixtures: from structure to function. Current opinion in chemical biology, 15(1), 38–47. [Link]

- Wieczorkiewicz, P. A., et al. (2023). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Organic Chemistry.

-

Klare, S. G., et al. (2007). Superelectrophiles and the effects of trifluoromethyl substituents. Journal of the American Chemical Society, 129(46), 14332–14343. [Link]

- Haines, R. S., & Harper, J. B. (2015). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters.

- Sattler, A., et al. (2009). Preparation of benzoyl fluoride from benzotrifluoride catalyzed by niobium oxide. Journal of Fluorine Chemistry, 130(3), 278–282.

- Yildiz, M., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642.

- Hossain, M. A., & Al-Toubi, I. (2025). A Comprehensive Study on Chemical Profiling using Mass Spectroscopy.

- Zhang, Q., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4501.

- Novás, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

-

Dalal Institute. (n.d.). Understanding the Hammett Equation. Retrieved from [Link]

- European Patent Office. (2005).

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- University of Tartu. (2025).

-

Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

- Espacenet Patent Search. (2022).

- Novás, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Google Patents. (2005).

-

Hammett Equation. (2024, September 2). In YouTube. Retrieved from [Link]

- Ishmat Test Prep. (2024, August 8). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene) [Video]. YouTube.

- Spectroscopy Overview. (n.d.).

- Trade Science Inc. (2009). Correlation between hardness and basicity (pKa) of substituted anilines.

- Google Patents. (1925).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. web.viu.ca [web.viu.ca]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. journaleras.com [journaleras.com]

- 7. mdpi.com [mdpi.com]

- 8. NMR-spectroscopic analysis of mixtures: from structure to function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling with 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Synthesis

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be performed under relatively mild conditions.[1][3]

This application note provides a detailed protocol and in-depth scientific insights for the Sonogashira coupling of a particularly relevant and challenging substrate: 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene . This molecule incorporates both an aryl bromide, a moderately reactive coupling partner, and an electron-withdrawing trifluoromethyl group, which can significantly influence the reactivity of the aromatic ring. Furthermore, the presence of a terminal alkyne on the same ring presents the potential for intramolecular reactions or polymerization, necessitating careful control of reaction conditions. Understanding how to effectively utilize this building block is of paramount importance for medicinal chemists and materials scientists engaged in the development of novel therapeutics and functional materials.

Mechanistic Overview: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.

The generally accepted mechanism involves the following key steps:

-

Palladium(0) Formation: If a Pd(II) precatalyst is used, it is first reduced in situ to the active Pd(0) species.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene) to form a Pd(II)-aryl complex.

-

Copper(I) Acetylide Formation: Simultaneously, the terminal alkyne reacts with the copper(I) co-catalyst in the presence of a base to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II)-aryl complex, regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the palladium cycle.

The presence of the electron-withdrawing trifluoromethyl group on the aryl bromide can facilitate the oxidative addition step, which is often the rate-determining step for less reactive aryl bromides.[5]

Figure 1: The interconnected Palladium and Copper catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene

This protocol outlines a general procedure for the coupling of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene with a generic terminal alkyne (R-C≡CH). Optimization may be required for specific substrates.

Reagent and Solvent Properties

| Reagent/Solvent | Formula | MW ( g/mol ) | Role | Key Considerations |

| 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene | C₉H₄BrF₃ | 265.03 | Aryl Halide | Electron-deficient due to CF₃ group. |

| Terminal Alkyne | R-C≡CH | Varies | Coupling Partner | Ensure purity; may require filtration through a short plug of silica gel. |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | Palladium Catalyst | Air-sensitive; handle under inert atmosphere. |

| Copper(I) Iodide | CuI | 190.45 | Co-catalyst | Light-sensitive; use freshly opened or purified material. |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base & Solvent | Should be freshly distilled and degassed. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Co-solvent | Anhydrous and degassed. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

-

Solvent and Reagent Addition:

-

Under a positive pressure of inert gas, add anhydrous and degassed THF (5 mL per mmol of aryl bromide) and freshly distilled, degassed triethylamine (3.0 eq).

-

Stir the mixture at room temperature for 10 minutes. The solution should be a pale yellow suspension.

-

-

Alkyne Addition:

-

Add the terminal alkyne (1.2 eq) dropwise via syringe.

-

-

Reaction Monitoring:

-

Heat the reaction mixture to the desired temperature (typically 50-70 °C for aryl bromides).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the palladium and copper salts, washing the pad with additional solvent.[6]

-

Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]

-

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

Application Note & Protocols: Strategic Functionalization of the Ethynyl Group on 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview and detailed experimental protocols for the chemical modification of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene. This versatile building block possesses three key functional handles: a bromine atom, an ethynyl group, and a trifluoromethyl-substituted aromatic ring. The strategic functionalization of the terminal alkyne is a critical step in the synthesis of complex molecules for pharmaceutical and materials science applications. This document focuses on three high-impact transformations of the ethynyl moiety: Palladium-catalyzed Sonogashira coupling, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and regioselective hydration. For each reaction, we provide a detailed, step-by-step protocol, discuss the underlying mechanism, and offer insights into experimental design and optimization.

Introduction: A Privileged Scaffold in Modern Chemistry

1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene is a trifunctional synthetic intermediate of significant value in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its constituent parts:

-

Aryl Bromide: Serves as a canonical handle for a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Stille).

-

Trifluoromethyl Group: A bioisostere for various functional groups, the CF₃ moiety is widely incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.

-

Ethynyl Group: A highly versatile functional group that can be elaborated into a diverse range of structures. Its linear geometry and reactivity make it a cornerstone of modern synthetic chemistry.

This guide is dedicated to the selective functionalization of the ethynyl group . We will explore three classes of reactions that transform this terminal alkyne into more complex and valuable chemical architectures. The protocols provided are designed to be robust and adaptable, serving as a solid foundation for further synthetic exploration.

Palladium-Catalyzed Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction is the preeminent method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium-catalyzed cross-coupling, often co-catalyzed by a copper(I) salt, is foundational in the synthesis of conjugated organic systems.[2][3]

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl halide (R-X).

-

Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.

-

Transmetalation: The copper acetylide transfers the acetylenic group to the Pd(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

Copper-free variants exist, which are advantageous in applications where copper contamination is a concern, though they may require different ligands or reaction conditions to proceed efficiently.[4]

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling with 4-Iodotoluene

This protocol details the coupling of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene with 4-iodotoluene. Aryl iodides are typically more reactive than aryl bromides, making them excellent coupling partners for establishing robust reaction conditions.

Materials:

-

1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene

-

4-Iodotoluene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene (1.0 equiv), 4-iodotoluene (1.1 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), and PPh₃ (0.04 equiv).

-

Via syringe, add anhydrous toluene (approx. 0.2 M concentration relative to the limiting reagent) followed by anhydrous triethylamine (3.0 equiv).

-

Stir the reaction mixture at 70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

-

Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove insoluble salts, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired diarylalkyne product.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data & Considerations

| Parameter | Recommended Condition | Rationale / Notes |

| Palladium Precatalyst | PdCl₂(PPh₃)₂ | Robust, commercially available, and effective for many substrates. |

| Copper Co-catalyst | CuI | Standard and highly effective for activating the terminal alkyne. |

| Ligand | PPh₃ | Stabilizes the palladium catalyst. Additional ligand can prevent catalyst decomposition. |

| Base | Triethylamine (TEA) | Acts as both the base to deprotonate the alkyne and often as a solvent. |

| Solvent | Toluene or THF/TEA | Anhydrous conditions are crucial for preventing side reactions. |

| Temperature | 50-80 °C | Sufficient to drive the reaction without significant decomposition. |

Expert Insight: The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the aromatic ring, but generally does not impede the Sonogashira coupling at the ethynyl position. For less reactive coupling partners (e.g., aryl bromides), higher temperatures or more active catalyst systems, such as those employing bulky phosphine ligands, may be necessary.[4][5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the flagship example of "Click Chemistry," is a powerful method for forming a 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[6][7] Its high efficiency, mild reaction conditions, and bio-orthogonality have made it indispensable in drug discovery, chemical biology, and materials science.[8][9]

Mechanistic Rationale

The CuAAC reaction proceeds through a stepwise mechanism that ensures high regioselectivity.

-

Formation of Copper Acetylide: A Cu(I) species, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), reacts with the terminal alkyne to form a copper acetylide.[10]

-

Coordination: The azide coordinates to the copper center.

-

Cycloaddition: A stepwise cycloaddition occurs, leading to a six-membered copper-containing intermediate.

-

Protonolysis: The intermediate undergoes protonolysis to release the triazole product and regenerate the Cu(I) catalyst.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Click Chemistry [organic-chemistry.org]

- 7. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 8. Azidoperfluoroalkanes: Synthesis and Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. broadpharm.com [broadpharm.com]

copper-free Sonogashira reaction of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene

Application Note & Protocol

Topic: High-Efficiency Synthesis of Substituted Enediynes via Copper-Free Sonogashira Coupling of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene

Introduction: Beyond the Classic Sonogashira

The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, stands as a cornerstone of modern organic synthesis for its power in constructing C(sp)-C(sp²) bonds.[1][2] These bonds are integral to a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3] The classical Sonogashira protocol relies on a dual-catalyst system of palladium and a copper(I) co-catalyst.[2][4] While effective, the copper component can promote the undesirable oxidative homocoupling of the terminal alkyne, known as Glaser coupling, leading to impurity formation and reduced yields.[2] Furthermore, the potential for copper contamination is a significant concern in the synthesis of active pharmaceutical ingredients (APIs), necessitating rigorous and often costly purification steps.[3]

To circumvent these issues, robust copper-free Sonogashira methodologies have been developed.[2][4] These protocols offer cleaner reaction profiles and simplify product purification, aligning with the principles of green and sustainable chemistry.[5] This guide provides an in-depth examination and a validated protocol for the copper-free Sonogashira coupling of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene. This substrate is a particularly valuable building block; the trifluoromethyl (-CF3) group is a prevalent motif in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity.[6][7][8] The ortho-arrangement of the bromo and ethynyl functionalities provides a scaffold for constructing complex polycyclic systems and conjugated materials, making this reaction a critical tool for researchers in drug development and materials science.

The Catalytic Engine: Mechanism of the Copper-Free Sonogashira Reaction

Understanding the catalytic cycle is paramount to mastering the reaction and troubleshooting potential issues. The copper-free Sonogashira reaction proceeds through a palladium-mediated cycle, typically involving Pd(0) and Pd(II) oxidation states.[4][9] The entire process can be dissected into three primary stages.

-

Oxidative Addition : The cycle begins with the active catalyst, a coordinatively unsaturated Pd(0) complex (often stabilized by phosphine ligands), undergoing oxidative addition into the carbon-bromine bond of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene. This step forms a square planar Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it facilitates this otherwise challenging step, especially with less reactive aryl halides.[10]

-

Deprotonation & Alkyne Coordination : Concurrently, the base present in the reaction medium deprotonates the terminal alkyne coupling partner, forming an acetylide anion. While the exact mechanism can be debated, this acetylide then coordinates to the Pd(II) center, displacing the halide anion in a step analogous to transmetalation.[4][9] The efficacy of the base is critical; it must be strong enough to deprotonate the alkyne but not so strong as to cause unwanted side reactions.

-

Reductive Elimination : This is the final, product-forming step. The two organic moieties on the palladium center—the aryl group and the alkynyl group—couple and are eliminated from the metal center. This reductive elimination step forms the desired C(sp)-C(sp²) bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Caption: The catalytic cycle of the copper-free Sonogashira reaction.

Validated Experimental Protocol

This protocol details the coupling of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene with phenylacetylene as a representative terminal alkyne.

Reagents and Materials

| Reagent | M.W. | Amount (mmol) | Equivalents | CAS No. | Notes |

| 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene | 249.03 | 1.0 | 1.0 | 1864057-76-9 | Substrate |

| Phenylacetylene | 102.13 | 1.2 | 1.2 | 536-74-3 | Coupling Partner |

| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 (3 mol%) | 13965-03-2 | Palladium Precatalyst |

| Diisopropylamine (DIPA) | 101.19 | 3.0 | 3.0 | 108-18-9 | Base and Co-solvent |

| Toluene | 92.14 | 5 mL | - | 108-88-3 | Anhydrous, degassed |

Equipment

-

Two-neck round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Condenser

-

Schlenk line with Argon or Nitrogen supply

-

Septa, needles, and syringes

-

Heating mantle with temperature controller

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard glassware for work-up and purification

Step-by-Step Procedure

-

Reaction Setup (Inert Atmosphere is Critical):

-

Place a magnetic stir bar into the 25 mL two-neck round-bottom flask.

-

Flame-dry the flask under vacuum and backfill with Argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Attach a condenser to one neck and a rubber septum to the other. Maintain a positive pressure of Argon throughout the experiment.

-

-

Addition of Reagents:

-

To the flask, add 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene (249 mg, 1.0 mmol).

-

Add the palladium precatalyst, Dichlorobis(triphenylphosphine)palladium(II) (21 mg, 0.03 mmol).

-

Via syringe, add 5 mL of anhydrous, degassed toluene.

-

Via syringe, add Diisopropylamine (0.42 mL, 3.0 mmol).

-

Finally, add phenylacetylene (0.13 mL, 1.2 mmol) dropwise via syringe. The order of addition ensures the catalyst is introduced to a well-defined mixture.

-

-

Reaction Execution and Monitoring:

-

Lower the flask into the heating mantle and heat the reaction mixture to 70 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. A suitable eluent system is 95:5 Hexane:Ethyl Acetate. The product spot should be more nonpolar than the starting aryl bromide and visible under UV light (254 nm). The reaction is typically complete within 4-6 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with 20 mL of diethyl ether and filter it through a short plug of Celite® to remove palladium black and amine salts. Wash the Celite® pad with an additional 10 mL of diethyl ether.[11]

-

Combine the organic filtrates and wash sequentially with 15 mL of saturated aqueous NH₄Cl, 15 mL of water, and 15 mL of brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude residue is purified by flash column chromatography on silica gel.[11]

-

Equilibrate the column with 100% hexanes.

-

Load the crude product (dissolved in a minimal amount of dichloromethane) onto the column.

-

Elute with a gradient of 0% to 5% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, 1-(phenylethynyl)-2-ethynyl-4-(trifluoromethyl)benzene, as a solid.

-

Optimization and Troubleshooting

Achieving high yields and purity in cross-coupling reactions requires careful consideration of several parameters. The conditions provided above are a robust starting point, but optimization may be necessary for different coupling partners.

| Parameter | Discussion & Rationale | Common Issues & Solutions |

| Palladium Catalyst & Ligand | While Pd(PPh₃)₂Cl₂ is reliable, other Pd(0) or Pd(II) sources like Pd₂(dba)₃ or Pd(OAc)₂ can be used, often in combination with a phosphine ligand. For challenging substrates, air-stable, monoligated precatalysts with bulky, electron-rich phosphines (e.g., [DTBNpP]Pd(crotyl)Cl) can offer superior performance at room temperature.[3][10] | Low Conversion: Increase catalyst loading to 5 mol%. Consider a more active ligand system (e.g., XPhos, SPhos). Ensure the catalyst is not degraded; use fresh sources. |

| Base | The base deprotonates the alkyne and neutralizes the HBr byproduct.[4] Amines like DIPA or triethylamine often act as both base and co-solvent.[4] For sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be milder alternatives, though they may require higher temperatures or different solvents.[2][12] | Side Reactions: If the substrate is base-sensitive, switch to an inorganic base like K₂CO₃. Poor Solubility: If using an inorganic base, a more polar solvent like DMF or 1,4-dioxane may be required.[12] |

| Solvent | The solvent choice influences solubility and reaction rate. Toluene is a good general-purpose solvent. Aprotic polar solvents like DMF, NMP, or 1,4-dioxane can accelerate the reaction but may be harder to remove.[12] | Slow Reaction: Switch to a higher-boiling solvent (e.g., xylene) to increase the reaction temperature. Product Degradation: If the product is thermally unstable, use a lower-boiling solvent like THF and a more active catalyst system to enable lower reaction temperatures.[3] |

| Temperature | Most copper-free Sonogashira reactions require heating (60-100 °C). However, highly active catalyst systems can facilitate the reaction at room temperature, which is advantageous for thermally sensitive molecules.[3][12] | No Reaction: Ensure the temperature is high enough for the chosen catalyst system. Glaser Homocoupling: Although this is a copper-free protocol, trace oxygen can still promote alkyne dimerization. Ensure the system is rigorously deoxygenated. |

Conclusion

The copper-free Sonogashira reaction is an indispensable tool for modern synthetic chemistry. The protocol detailed herein for the coupling of 1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene provides a reliable, high-yielding, and clean method for accessing complex trifluoromethyl-substituted enediyne structures. By understanding the underlying mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively apply and adapt this methodology to accelerate discovery in pharmaceutical and materials science programs.

References

-

Dou, L., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Available at: [Link]

-

Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

-

Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

-

Golden, J. E., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available at: [Link]

-

The Organic Chemistry Portal. (2008). Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]

-

Sperger, T., et al. (2023). New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. ACS Catalysis. Available at: [Link]

-

Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

- Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

-

ResearchGate. (n.d.). Visible-light-induced trifluoromethylation/cyclization of 1,7-enynes... Available at: [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Available at: [Link]

-

ACS Publications. (n.d.). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. Available at: [Link]

-

ChemistryViews. (2023). Electrophotochemical Trifluoromethylation of Arenes. Available at: [Link]

-

KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. Available at: [Link]

-

RSC Publishing. (n.d.). Synthesis of difluoromethylated enynes by the reaction of α-(trifluoromethyl)styrenes with terminal alkynes. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2023). Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. Available at: [Link]

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

PubChem. (n.d.). 1-Ethynyl-4-(trifluoromethyl)benzene. Available at: [Link]

Sources

- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. DSpace [repository.kaust.edu.sa]

- 6. researchgate.net [researchgate.net]

- 7. chemistryviews.org [chemistryviews.org]

- 8. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 12. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Comparative Guide to the Reactivity of Bromo vs. Iodo-2-ethynyl-4-(trifluoromethyl)benzene in Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for complex molecule synthesis is a critical decision that impacts reaction efficiency, yield, and overall project timelines. In the realm of palladium-catalyzed cross-coupling reactions, halo-substituted aromatic compounds are indispensable synthons. This guide provides an in-depth technical comparison of the reactivity of two closely related and highly valuable building blocks: bromo-2-ethynyl-4-(trifluoromethyl)benzene and iodo-2-ethynyl-4-(trifluoromethyl)benzene . Our objective is to furnish you with the fundamental principles, supporting experimental data, and practical protocols to make informed decisions in your synthetic endeavors.

The Decisive Factor: The Carbon-Halogen Bond

The differential reactivity between the bromo and iodo analogs of 2-ethynyl-4-(trifluoromethyl)benzene is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and more polarized than the C-Br bond. This is quantitatively supported by their respective bond dissociation energies (BDEs), with the C-I bond requiring less energy to cleave.[1]

| Bond | Average Bond Dissociation Energy (kJ/mol) |

| C-Br | ~285 |

| C-I | ~213 |

This difference in bond strength has profound implications for the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the Pd(0) catalyst.[2] A lower BDE facilitates a more rapid oxidative addition, thus leading to a faster overall reaction rate. Consequently, aryl iodides are generally more reactive than aryl bromides under similar conditions.[3][4]

The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the benzene ring further enhances the reactivity of both halides. This group decreases the electron density on the aromatic ring, making the carbon attached to the halogen more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies for these specific substrates are not extensively documented in a single publication, we can infer their relative reactivity from established principles and data from analogous systems. The iodo-substituted compound is expected to consistently outperform the bromo-substituted compound, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

| Reaction Type | Bromo-2-ethynyl-4-(trifluoromethyl)benzene | Iodo-2-ethynyl-4-(trifluoromethyl)benzene | Expected Outcome & Rationale |

| Sonogashira Coupling | Requires higher temperatures and/or longer reaction times for high conversion. | Reacts readily at lower temperatures, often reaching completion in a shorter timeframe. | The weaker C-I bond leads to a faster oxidative addition, which is often the rate-determining step. |

| Suzuki-Miyaura Coupling | Generally requires more forcing conditions (higher temperatures, stronger bases) and potentially higher catalyst loadings. | Couples efficiently under milder conditions, offering better functional group tolerance. | Similar to the Sonogashira coupling, the facile oxidative addition of the C-I bond accelerates the catalytic cycle. |

| Buchwald-Hartwig Amination | May require more specialized ligands and higher temperatures to achieve high yields, especially with less nucleophilic amines. | Couples with a broader range of amines under milder conditions, providing higher yields in shorter reaction times. | The enhanced reactivity of the C-I bond is advantageous in this transformation as well, leading to more efficient C-N bond formation. |

Experimental Protocols

The following are representative, detailed protocols for Sonogashira and Suzuki-Miyaura cross-coupling reactions. These protocols are based on established methodologies for structurally similar compounds and serve as a robust starting point for your experiments.

Representative Protocol 1: Sonogashira Coupling of 2-Iodo-1-ethynyl-4-(trifluoromethyl)benzene with Phenylacetylene

This protocol outlines a typical procedure for the Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

Diagram of the Experimental Workflow

Caption: Workflow for a typical Sonogashira coupling reaction.

Materials:

-

2-Iodo-1-ethynyl-4-(trifluoromethyl)benzene (1.0 equiv)

-

Phenylacetylene (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (0.02 equiv)

-

CuI (0.04 equiv)

-

Triethylamine (TEA) (3.0 equiv)

-

Degassed anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dry, oven-dried Schlenk flask, add 2-iodo-1-ethynyl-4-(trifluoromethyl)benzene, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate the flask and backfill with argon. Repeat this cycle three times.

-

Add degassed anhydrous THF and triethylamine via syringe.

-

Add phenylacetylene dropwise via syringe.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Representative Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene with Phenylboronic Acid

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.

Diagram of the Experimental Workflow

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

-

2-Bromo-1-ethynyl-4-(trifluoromethyl)benzene (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Water

Procedure:

-

In a round-bottom flask, combine 2-bromo-1-ethynyl-4-(trifluoromethyl)benzene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Add a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

-